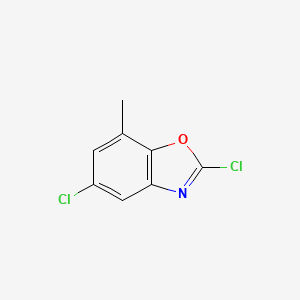

2,5-Dichloro-7-methyl-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-7-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSHCLAIZGBQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,5 Dichloro 7 Methyl 1,3 Benzoxazole and Analogous Benzoxazole Derivatives

Classical and Conventional Approaches to Benzoxazole (B165842) Core Formation

Traditional methods for constructing the benzoxazole ring system have long been established, primarily relying on the cyclization of ortho-substituted phenols. These foundational techniques are valued for their reliability and the use of readily available starting materials.

The most prevalent classical strategy for benzoxazole synthesis involves the condensation of a 2-aminophenol (B121084) derivative with a suitable electrophile. beilstein-journals.org This approach is highly versatile, allowing for the introduction of various substituents onto the benzoxazole core depending on the choice of precursors. beilstein-journals.orgresearchgate.net The fundamental mechanism involves an initial nucleophilic attack by the amino group of the 2-aminophenol on a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole (B20620) ring. beilstein-journals.org

The synthesis of analogs of 2,5-dichloro-7-methyl-1,3-benzoxazole would necessitate starting with a correspondingly substituted precursor, such as 2-amino-4,6-dichloro-3-methylphenol. The reaction partner can be a carboxylic acid, aldehyde, ketone, or other carbonyl-containing compounds. beilstein-journals.org For instance, the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) in the presence of a BF₃·Et₂O catalyst provides a facile route to 2-aminobenzoxazoles. beilstein-journals.org Similarly, eco-friendly protocols have been developed, such as the condensation of 2-aminophenols with aldehydes using samarium triflate as a reusable acid catalyst in aqueous media. mdpi.com

The direct cyclization of 2-aminophenols with various carbonyl compounds is a widely used and effective method for forming the benzoxazole ring. beilstein-journals.org The choice of the carbonyl-containing reactant determines the substituent at the 2-position of the resulting benzoxazole.

Carboxylic Acids: Condensation with carboxylic acids typically requires harsh conditions, such as high temperatures and strong acids, to drive the dehydration process. orientjchem.org For example, the preparation of 2-(4-chlorophenyl)benzo[d]oxazole was achieved by reacting 2-aminophenol with p-chlorobenzoic acid in ethanol (B145695) using ammonium (B1175870) chloride as a catalyst at 80-90°C. orientjchem.org

Aldehydes: Reactions with aldehydes are often more facile and can be promoted by a variety of catalysts. beilstein-journals.org Both Brønsted and Lewis acids are effective in catalyzing the condensation and subsequent aromatization. nih.gov A notable green chemistry approach involves using a Brønsted acidic ionic liquid gel as a recyclable, heterogeneous catalyst under solvent-free conditions, achieving high yields. nih.gov

Ketones and β-Diketones: Ketones can also serve as precursors, though they may require specific activation. biomedpharmajournal.org Elemental sulfur, for instance, has been used to promote an oxidative rearranging coupling between o-aminophenols and ketones to yield 2-alkylbenzoxazoles. biomedpharmajournal.org A combined catalyst system of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. biomedpharmajournal.orgresearchgate.netchemicalbook.com This method tolerates a range of substituents on the 2-aminophenol ring, including chloro, bromo, nitro, methyl, and methoxy (B1213986) groups. biomedpharmajournal.orgresearchgate.netchemicalbook.com

Interactive Data Table: Classical Cyclization Reactions for Benzoxazole Synthesis

| 2-Aminophenol Substrate | Carbonyl Source | Catalyst/Conditions | Product | Reference(s) |

| 2-Aminophenol | p-Chlorobenzoic Acid | NH₄Cl, Ethanol, 80-90°C | 2-(4-chlorophenyl)benzo[d]oxazole | orientjchem.org |

| 2-Aminophenol | Benzaldehyde | Brønsted Acidic Ionic Liquid Gel, 130°C, Solvent-free | 2-Phenylbenzoxazole | nih.gov |

| Substituted 2-Aminophenols | β-Diketones | TsOH·H₂O, CuI, Acetonitrile, 80°C | 2-Substituted Benzoxazoles | biomedpharmajournal.orgresearchgate.netchemicalbook.com |

| o-Aminophenols | Aldehydes | Samarium Triflate, Aqueous medium | 2-Substituted Benzoxazoles | mdpi.com |

Modern and Sustainable Synthetic Techniques for Benzoxazoles

Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for constructing benzoxazole derivatives. These modern techniques often employ metal catalysts to achieve transformations under milder conditions with greater functional group tolerance.

A significant development in benzoxazole synthesis is the use of transition metal catalysts, which can facilitate C-H activation, cross-coupling, and cyclization reactions that are not feasible through classical methods. nih.gov Catalysts based on copper, iron, palladium, and other metals have been successfully employed. beilstein-journals.orgbiomedpharmajournal.orgcore.ac.ukresearchgate.net

Copper catalysis is a particularly powerful tool for benzoxazole synthesis due to its low cost and versatile reactivity. biomedpharmajournal.org Copper catalysts can promote both the formation of the heterocyclic ring and the subsequent functionalization of the benzoxazole core.

Key copper-catalyzed strategies include:

Intramolecular Cyclization of o-Haloanilides: A general method for forming benzoxazoles involves the copper-catalyzed cyclization of ortho-haloanilides. biomedpharmajournal.org Optimal conditions often utilize a catalyst system of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline. mdpi.combiomedpharmajournal.org The reaction is believed to proceed through an oxidative insertion/reductive elimination pathway. biomedpharmajournal.org

Reactions with β-Diketones: As mentioned previously, CuI can act as a co-catalyst with a Brønsted acid to facilitate the reaction between 2-aminophenols and β-diketones, accommodating a variety of substituents on the phenol (B47542) ring. biomedpharmajournal.orgresearchgate.netchemicalbook.com

Hydroamination of Alkynones: A method for synthesizing benzoxazole derivatives via the copper-catalyzed hydroamination of alkynones with 2-aminophenols has been described. This reaction proceeds through the hydroamination of the alkynone, followed by an intramolecular cyclization and elimination sequence promoted by the copper catalyst.

C-H Amination: Copper catalysts can also be used for the direct C-H amination of a pre-formed benzoxazole ring at the 2-position. biomedpharmajournal.org This allows for the introduction of amino functionalities using primary amines as the nitrogen source and an oxidant like tert-butyl peroxide. biomedpharmajournal.org

Interactive Data Table: Copper-Catalyzed Benzoxazole Syntheses

| Starting Material(s) | Catalyst System | Key Transformation | Product Type | Reference(s) |

| o-Haloanilides | CuI / 1,10-phenanthroline | Intramolecular Cyclization | Substituted Benzoxazoles | mdpi.combiomedpharmajournal.org |

| 2-Aminophenols + β-Diketones | CuI / Brønsted Acid | Cyclization | 2-Substituted Benzoxazoles | biomedpharmajournal.orgresearchgate.netchemicalbook.com |

| 2-Aminophenols + Alkynones | Copper Catalyst | Hydroamination / Cyclization | Functionalized Benzoxazoles | |

| Benzoxazoles + Primary Amines | Copper Catalyst / TBP | C-H Amination | 2-Aminobenzoxazoles | biomedpharmajournal.org |

Iron, being an abundant, inexpensive, and non-toxic metal, is an attractive catalyst for developing sustainable synthetic methodologies. Iron-catalyzed reactions often proceed via hydrogen transfer mechanisms, creating cascade reactions where multiple transformations occur in a single pot without the need for external oxidants or reductants.

A prominent example is the iron-catalyzed synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols. biomedpharmajournal.org This reaction is a cascade process involving:

Oxidation of the benzylic alcohol to an aldehyde.

Reduction of the nitro group of the o-nitrophenol to an amino group.

Condensation of the newly formed 2-aminophenol and aldehyde to form a benzoxazoline intermediate.

Dehydrogenation of the benzoxazoline to the final 2-arylbenzoxazole.

In this elegant sequence, the alcohol serves as both a reactant and a reductant, while the nitro group acts as an internal oxidant. Various iron salts, including FeCl₂, FeCl₃, and 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to be effective catalysts for this transformation, which tolerates a range of functional groups like methyl, methoxy, fluoro, chloro, and bromo. Another iron-catalyzed method involves the oxidative coupling and cyclization of phenol derivatives with benzoyl aldehyde oximes at room temperature.

Metal-Catalyzed Reaction Pathways

Palladium-Catalyzed C-H Bond Arylation

Palladium-catalyzed direct C-H bond arylation has emerged as a powerful tool for the synthesis of 2-arylbenzoxazoles, offering a more straightforward alternative to traditional cross-coupling reactions. This method allows for the direct coupling of a benzoxazole core with various aryl partners.

Research has demonstrated that the C-H bond at the C2 position of the benzoxazole ring can be selectively arylated. For instance, a well-defined N-Heterocyclic Carbene (NHC)–Pd(II)–Im complex has been successfully used to catalyze the direct C-H bond arylation of benzoxazoles with a range of aryl chlorides, yielding 2-arylbenzoxazoles in acceptable to high yields. Similarly, the use of aryltrimethylammonium triflates as arylating agents in the presence of a palladium catalyst also provides 2-arylbenzoxazoles in reasonable to excellent yields.

In some cases, unique regioselectivity can be achieved. A phosphine-free PdCl₂ system associated with PivOK in NMP at 150 °C has been reported for the direct arylation of benzoxazole derivatives specifically at the C7 position. This selectivity is proposed to occur through a (thio)phenoxy chelation-assisted C–H bond cleavage. Furthermore, using CuBr₂ as an additive enables the palladium-catalyzed intermolecular C-H–C-H cross-coupling between benzoxazoles and even unactivated simple arenes, broadening the scope of accessible 2-arylbenzoxazole derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Benzoxazoles

| Arylating Reagent | Catalyst System | Key Conditions | Position Arylated | Yield |

|---|---|---|---|---|

| Aryl Chlorides | NHC–Pd(II)–Im complex | - | C2 | Acceptable to High |

| Aryltrimethylammonium Triflates | Pd catalyst, NaOtBu | DMF, 120 °C | C2 | Reasonable to Excellent |

| (Not specified) | PdCl₂, PivOK | NMP, 150 °C | C7 | (Not specified) |

| Unactivated Arenes | Pd catalyst, CuBr₂ | - | C2 | (Not specified) |

Transition Metal-Free Approaches

While transition metals are effective, their potential for contamination in pharmaceutical applications has driven the development of metal-free synthetic routes. These methods often rely on different activation strategies to achieve cyclization.

One notable approach is a direct base-mediated intramolecular carbon-oxygen bond formation. The intramolecular cyclization of o-haloanilides can be achieved in high yields using potassium carbonate (K₂CO₃) in DMSO at 140 °C, without the need for a transition-metal catalyst. nih.gov The proposed mechanism involves the initial formation of a benzyne (B1209423) intermediate, followed by a nucleophilic addition to form the crucial C–O bond. nih.gov

Other metal-free strategies involve the oxidative cyclization of catechols with amines. One such method uses DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant and requires no metal catalysts, ligands, or additives, producing 2-substituted benzoxazoles in excellent yields. researchgate.net Another green approach utilizes molecular oxygen as the oxidant with water as the solvent, avoiding any additives or organic solvents. researchgate.net These methods represent a significant step towards more sustainable and biomedically compatible syntheses of benzoxazole derivatives. researchgate.net

Green Chemistry Principles in Benzoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles to reduce environmental impact and improve safety.

Microwave and ultrasound irradiation have become valuable tools in organic synthesis for their ability to significantly reduce reaction times and often improve yields. researchgate.netrsc.org

Microwave-assisted synthesis offers a rapid and efficient method for producing benzoxazoles. organic-chemistry.org A direct coupling of carboxylic acids with 2-aminophenol can be achieved under microwave irradiation in solvent-free and catalyst-free conditions, accommodating a wide range of aliphatic, aromatic, and heteroaromatic carboxylic acids. acs.org Another microwave-assisted method involves the reaction of 2-aminophenol with aromatic aldehydes using hydrogen peroxide as a safe and inexpensive oxidant for cyclodesulfurization, which also proceeds efficiently. chemicalbook.comnih.gov The use of zinc dust as a reusable catalyst under solvent-free microwave conditions has also been reported for synthesizing 2-cyclic amine-substituted benzoxazoles, offering high purity and simple workup. researchgate.netnih.gov

Ultrasound-assisted synthesis provides another energy-efficient route. The synthesis of benzoxazoles from 2-aminophenols and aromatic aldehydes can be performed under solvent-free ultrasound irradiation using a magnetic nanoparticle-supported ionic liquid as a catalyst. acs.org This method allows for easy catalyst recovery and reuse, with reactions completing in as little as 30 minutes. acs.orgresearchgate.net

Table 2: Comparison of Green Synthesis Methods for Benzoxazoles

| Method | Reactants | Key Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted | 2-Aminophenol + Carboxylic Acids | Solvent-free, catalyst-free | Rapid, good yields, broad scope. acs.org |

| Microwave-Assisted | 2-Aminophenol + Isothiocyanates | H₂O₂ in ethanol | Safe oxidant, reduced time/energy. chemicalbook.comnih.gov |

| Microwave-Assisted | 2-Chlorobenzoxazole (B146293) + Cyclic Amines | Zinc dust, solvent-free | Rapid, high purity, reusable catalyst. researchgate.netnih.gov |

| Ultrasound-Assisted | 2-Aminophenol + Aldehydes | LAIL@MNP catalyst, solvent-free, 70°C | Fast (30 min), high yields, reusable catalyst. acs.orgresearchgate.net |

Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and are inexpensive.

A novel methodology has been developed for the arylation of benzoxazoles with aromatic aldehydes where the DES itself acts as the catalyst. nih.govacs.org For example, a DES formed from zinc chloride and ethylene (B1197577) glycol ([ZnCl₂][ethylene glycol]₄) has been shown to be an effective, air-stable, and environmentally benign catalyst for the C2-arylation of benzoxazole. nih.govacs.org The reaction proceeds in high yield without the need for other additives like organic solvents or bases. nih.gov Furthermore, these deep eutectic solvents can often be recovered and reused multiple times without a significant loss of catalytic activity. nih.govacs.org

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis, operating under mild conditions. The enzymatic synthesis of the benzoxazole core has been demonstrated in the biosynthesis of the antitumor agent nataxazole. nih.gov

This biosynthesis involves two key enzymes: NatL2 and NatAM. nih.gov The process begins with the enzyme NatL2, an ATP-dependent adenylating enzyme, which catalyzes the formation of an unstable ester intermediate. nih.gov In the presence of a second, zinc-dependent enzyme, NatAM, this ester is converted to the final benzoxazole product via a hemiorthoamide intermediate. nih.gov NatAM facilitates the cyclization and dehydration by acting as a proton shuttle, effectively performing a reverse hydrolysis to eliminate water and form the aromatic ring. nih.gov This enzymatic pathway has been successfully harnessed to synthesize a series of novel halogenated benzoxazoles, showcasing the potential of biocatalysis for creating complex heterocyclic structures. nih.gov

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste, reduces environmental impact, and simplifies product purification. Several methods for benzoxazole synthesis have been adapted to run without a solvent.

One effective approach involves the condensation of 2-aminophenol with aldehydes using a reusable Brønsted acidic ionic liquid gel (BAIL gel) as a heterogeneous catalyst. nih.gov The reaction is stirred at 130 °C, and upon completion, the product is simply dissolved in a small amount of ethyl acetate (B1210297) to separate the recyclable catalyst. nih.gov This method achieves high yields and avoids the use of volatile organic solvents. nih.gov Similarly, silica-supported sodium hydrogen sulphate has been used as a reusable, eco-friendly catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics under solvent-free conditions, providing high yields and a simple workup. Microwave irradiation is often combined with solvent-free conditions to further enhance reaction rates and efficiency, as seen in the zinc-dust catalyzed synthesis of 2-cyclic amine-substituted benzoxazoles. researchgate.netnih.gov

Regioselective Synthesis and Functionalization of the Benzoxazole Core

The strategic synthesis and functionalization of the benzoxazole scaffold are pivotal for developing new chemical entities with desired properties. Regioselectivity, the ability to target specific positions on the benzoxazole core, is a key challenge. This section delves into the methodologies for introducing specific substituents, such as halogens and methyl groups, at defined positions and explores the broader applications of direct C-H functionalization.

The introduction of halogen atoms, particularly chlorine, onto the benzoxazole ring can significantly influence the molecule's electronic properties and biological activity. Achieving regioselective dichlorination, for instance at the C-2 and C-5 positions, requires specific synthetic approaches.

One common strategy involves the cyclization of appropriately substituted precursors. For example, the synthesis of 5,7-dichloro-1,3-benzoxazole derivatives has been achieved, highlighting the feasibility of incorporating chlorine atoms onto the benzene (B151609) ring portion of the benzoxazole system prior to or during cyclization. researchgate.netresearchgate.net Another approach is the direct chlorination of a pre-formed benzoxazole ring. The reaction of benzoxazoles with a chlorinating agent in the presence of an acid catalyst can selectively yield 2-chlorobenzoxazoles. google.com By using an excess of the chlorinating agent, dichlorinated products can be obtained. For instance, the further reaction of 2-chlorobenzoxazole can lead to 2,6-dichlorobenzoxazole, indicating that sequential halogenation is a viable pathway. google.com

Transition metal catalysis has also been employed for regioselective halogenation. Iron(III) chloride, for example, can mediate the para-selective C-H chlorination of 2-arylbenzoxazoles to yield C-5 chloro derivatives. researchgate.net This method demonstrates the potential for directing halogenation to specific sites on the benzoxazole core through catalyst control. Ruthenium and rhodium catalysts have been used with N-halosuccinimides to achieve halogenation at the C-7 position or the ortho-position of a 2-aryl substituent, respectively, further showcasing the power of metal catalysis in directing regioselectivity. researchgate.net

Table 1: Selected Methods for Halogenation of Benzoxazoles

| Catalyst/Reagent | Halogen Source | Position(s) Functionalized | Product Example | Reference |

|---|---|---|---|---|

| Acid Catalyst | Chlorinating Agent | C-2 | 2-Chlorobenzoxazole | google.com |

| Acid Catalyst (Excess Reagent) | Chlorinating Agent | C-2, C-6 | 2,6-Dichlorobenzoxazole | google.com |

| Iron(III) Chloride | N-Chlorosuccinimide | C-5 (para-selective) | C5-Chloro-2-arylbenzoxazole | researchgate.net |

| Ruthenium Catalyst | N-Halosuccinimide | C-7 | C7-Halogenated-2-arylbenzoxazole | researchgate.net |

The introduction of a methyl group at the C-7 position of the benzoxazole core can be achieved through various synthetic routes. A common method involves starting with a precursor that already contains the desired methyl group. For example, the condensation of 2-amino-3-methylphenol (B31084) derivatives with appropriate reagents would directly yield a 7-methylbenzoxazole.

While direct C-H methylation of the benzoxazole core is less commonly reported than other functionalizations, the principles of regioselective C-H activation can be applied. Research has shown that the C-7 position of benzoxazoles can be selectively targeted. For instance, a palladium-catalyzed system has been developed for the direct arylation of benzoxazole derivatives at the C-7 position. acs.org This selectivity is proposed to occur through a (thio)phenoxy chelation-assisted C–H bond cleavage. acs.org Although this example demonstrates arylation, it establishes that the C-7 C-H bond is accessible for functionalization, suggesting that similar catalytic systems could potentially be adapted for methylation reactions using appropriate methylating agents.

In biosynthetic pathways, specific enzymes can catalyze methylation at particular positions. For example, O-methyltransferases have been identified that catalyze the methylation of a hydroxyl group at the C-7 position of benzoxazinoid precursors, which share a structural relationship with benzoxazoles. nih.gov

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical way to modify complex molecules without the need for pre-functionalized substrates. nih.gov For benzoxazoles, this strategy has been successfully applied to introduce various substituents at different positions, primarily the C-2 and C-7 positions.

The C-2 position is often targeted for functionalization. Palladium-catalyzed direct C-H arylation of benzoxazoles with aryl chlorides or bromides has been extensively studied, providing a convenient route to 2-arylbenzoxazoles. acs.orgresearchgate.net These reactions are typically facilitated by catalysts such as N-heterocyclic carbene (NHC)-palladium(II) complexes. acs.orgresearchgate.net Copper-catalyzed systems have also been developed for the direct C-H amination and arylation of the C-2 position. researchgate.netrsc.org

The C-7 position has also been successfully functionalized via direct C-H activation. A notable example is the palladium-catalyzed regioselective arylation of benzoxazoles at C-7, which proceeds without the need for a phosphine (B1218219) ligand. acs.org This unique regioselectivity is attributed to a chelation-assisted mechanism involving the oxygen atom of the benzoxazole ring. acs.org

Table 2: Examples of Direct C-H Functionalization of Benzoxazoles

| Position | Reaction Type | Catalyst System | Coupling Partner | Reference |

|---|---|---|---|---|

| C-2 | Arylation | NHC–Pd(II)–Im complex | Aryl Chlorides | acs.org |

| C-2 | Arylation | CuI/PPh₃ | Aryl Bromides | researchgate.net |

| C-2 | Amination | Visible light / Eosin Y | Secondary Amines | researchgate.net |

| C-2 | Amination | CuCl / Visible light | Amines | rsc.org |

Mechanistic Investigations of Benzoxazole Formation and Transformation

Understanding the reaction mechanisms underlying the formation and transformation of benzoxazoles is crucial for optimizing existing synthetic methods and developing new ones. Key pathways include oxidative cyclization and radical cyclization.

The most prevalent method for constructing the benzoxazole core is the oxidative cyclization of 2-aminophenol derivatives with various carbonyl-containing compounds, such as aldehydes or carboxylic acids. nih.govrsc.org The general mechanism typically begins with the condensation of the amino group of 2-aminophenol with the carbonyl compound to form a Schiff base (imine) or an amide intermediate. nih.govnih.gov

Following the formation of this intermediate, an intramolecular cyclization occurs. The hydroxyl group of the 2-aminophenol moiety attacks the imine or amide carbon, forming a heterocyclic intermediate (a dihydrobenzoxazole or similar species). nih.gov The final step is an oxidation or dehydration/aromatization event that leads to the stable, aromatic benzoxazole ring system. nih.govnih.gov Various oxidants, including molecular oxygen (air), elemental sulfur, or hypervalent iodine reagents, can be used to facilitate this final aromatization step. rsc.orgresearchgate.net

A proposed mechanism for a catalyst-driven synthesis involves the activation of an aldehyde by the catalyst, followed by reaction with 2-aminophenol to form an initial adduct. nih.gov This adduct then eliminates a water molecule to form the imine intermediate. Subsequent intramolecular attack by the hydroxyl group forms a cyclized intermediate, which is finally oxidized to the benzoxazole product. nih.gov In another pathway, an amide can be activated by an agent like triflic anhydride (B1165640) (Tf₂O) to form an amidinium salt. Nucleophilic attack by the amino group of 2-aminophenol, followed by intramolecular cyclization and elimination, yields the 2-substituted benzoxazole. nih.gov

Radical-mediated reactions offer alternative pathways to benzoxazole synthesis. These methods often proceed under mild conditions, sometimes initiated by visible light photocatalysis. researchgate.net

One proposed mechanism involves a photo-assisted radical cyclization of 2-substituted anilines and aldehydes. researchgate.net In this process, a photocatalyst, such as Eosin Y, absorbs visible light and initiates a single-electron transfer (SET) process. This can generate radical intermediates from the starting materials. Control experiments, including radical inhibition tests, have been used to investigate the involvement of radical species in these transformations. researchgate.net For example, the reaction between a phenolic Schiff base and a hypervalent iodine(III) reagent was examined to distinguish between an SET pathway, which would involve radical cations, and an ionic pathway. Evidence suggested that the reaction did not proceed through benzyl (B1604629) radical intermediates, pointing towards a non-radical mechanism in that specific case. researchgate.net However, other systems have been developed where a radical process is explicitly proposed, highlighting the diversity of mechanistic possibilities in benzoxazole synthesis. researchgate.net

C-O Bond Formation Studies in Analogous Benzoxazole Derivatives

The critical step in the synthesis of the benzoxazole ring system is the intramolecular cyclization that forms the C-O bond, leading to the fused oxazole ring. Studies on various benzoxazole derivatives reveal several key strategies to achieve this transformation.

One of the most common methods involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. This reaction typically proceeds through the formation of an intermediate o-hydroxy anilide, which then undergoes cyclodehydration to form the benzoxazole ring. The C-O bond is formed by the nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the amide.

Another significant approach is the reaction of o-aminophenols with aldehydes. The initial reaction forms a Schiff base (an imine), which then undergoes oxidative cyclization. In this process, the phenolic hydroxyl group attacks the imine carbon, and a subsequent oxidation step leads to the aromatic benzoxazole ring.

A mechanistically distinct strategy involves the intramolecular cyclization of o-haloanilides. In this method, a C-O bond is formed via a copper-catalyzed intramolecular coupling reaction. This approach is particularly useful for synthesizing specifically substituted benzoxazoles. The reaction presumably proceeds through the coordination of the amide to the copper(I) catalyst, followed by an intramolecular oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the C-O bond and regenerate the catalyst.

The choice of synthetic strategy often depends on the desired substitution pattern on the benzoxazole core and the availability of starting materials. For a compound like this compound, one could envision starting from a substituted o-aminophenol, such as 2-amino-4-chloro-6-methylphenol, and reacting it with a suitable reagent to introduce the chloro-substituted carbon at the 2-position.

Role of Catalysts and Reagents in Reaction Mechanisms of Analogous Benzoxazole Syntheses

The efficiency and selectivity of benzoxazole synthesis are heavily influenced by the choice of catalysts and reagents. These chemical agents play crucial roles in activating substrates, facilitating bond formations, and controlling reaction pathways.

Acid Catalysts:

Brønsted and Lewis acids are widely employed to promote the condensation and cyclization steps. In the reaction of o-aminophenols with carboxylic acids or aldehydes, acid catalysts activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group to form the initial amide or Schiff base intermediate. Subsequently, the acid facilitates the dehydration or oxidation step leading to the final benzoxazole product. Examples of commonly used acid catalysts include polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), and various Lewis acids like zinc chloride (ZnCl₂).

Metal Catalysts:

Transition metal catalysts are instrumental in specific synthetic routes, particularly those involving C-H activation or cross-coupling reactions. For instance, copper(I) salts, often in conjunction with a ligand, are essential for the intramolecular cyclization of o-haloanilides to form the C-O bond. The catalyst facilitates the oxidative addition and reductive elimination cycle that is central to this transformation. Other metals, such as palladium, have also been used in catalytic systems for benzoxazole synthesis.

Oxidizing and Dehydrating Agents:

In syntheses that proceed through a Schiff base intermediate from an aldehyde and an o-aminophenol, an oxidizing agent is often required to convert the intermediate to the aromatic benzoxazole. Various oxidants can be used, including molecular oxygen, iodine, or manganese dioxide.

In reactions involving the cyclodehydration of an o-hydroxy anilide, dehydrating agents are crucial for removing water and driving the reaction towards the product. Strong acids like PPA can serve as both a catalyst and a dehydrating agent. Other reagents, such as thionyl chloride (SOCl₂), can be used to activate the carboxylic acid, which then readily reacts with the o-aminophenol and cyclizes.

The table below summarizes the role of various catalysts and reagents in the synthesis of analogous benzoxazole derivatives.

| Catalyst/Reagent | Role in Reaction Mechanism | Example of Application |

| Brønsted Acids (e.g., p-TsOH, H₂SO₄) | Protonate carbonyl groups, activating them for nucleophilic attack. Facilitate dehydration. | Condensation of o-aminophenols with carboxylic acids or aldehydes. |

| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Coordinate to carbonyl oxygen, increasing electrophilicity. | Catalyzing the formation of amide or Schiff base intermediates. |

| Copper(I) Salts (e.g., CuI, Cu₂O) | Catalyze intramolecular C-O bond formation via oxidative addition/reductive elimination. | Cyclization of o-haloanilides. |

| Palladium Catalysts | Used in various cross-coupling strategies to construct the benzoxazole scaffold. | C-H activation and annulation reactions. |

| Oxidizing Agents (e.g., O₂, I₂, MnO₂) | Oxidize the dihydrobenzoxazole intermediate to the aromatic benzoxazole. | Oxidative cyclization of Schiff bases derived from o-aminophenols and aldehydes. |

| Dehydrating Agents (e.g., PPA, SOCl₂) | Remove water to drive the equilibrium towards the cyclized product. | Cyclodehydration of o-hydroxy anilides. |

The selection of the appropriate catalyst and reaction conditions is critical for achieving high yields and purity of the desired benzoxazole derivative. For a specific target like this compound, a systematic investigation of these catalytic systems with the appropriately substituted precursors would be necessary to develop an efficient synthetic route.

Structural Elucidation and Advanced Characterization of 2,5 Dichloro 7 Methyl 1,3 Benzoxazole and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecule's connectivity and chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For 2,5-Dichloro-7-methyl-1,3-benzoxazole, the IR spectrum would be expected to show characteristic absorption bands for the C=N and C-O stretching vibrations within the oxazole (B20620) ring, as well as C-Cl stretching frequencies and vibrations associated with the aromatic ring and the methyl group. This collective fingerprint would help to confirm the presence of the benzoxazole (B165842) core and the specified substituents.

However, similar to the NMR data, no experimental IR spectra for this compound have been found in the reviewed literature.

X-ray Crystallography for Solid-State Structure Analysis

Molecular Geometry and Conformation

A successful single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its structure. It would detail the planarity of the benzoxazole ring system and the precise spatial orientation of the chloro and methyl substituents. This data is invaluable for understanding the steric and electronic properties of the molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (though not anticipated to be a dominant interaction for this molecule), halogen bonding, and π–π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the material.

A thorough search of crystallographic databases did not locate any crystal structure data for this compound or its immediate derivatives. While studies on other substituted benzoxazoles provide examples of their crystal packing and intermolecular interactions, this information cannot be directly applied to the title compound. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial criterion for verifying its purity and confirming its molecular formula. researchgate.net This process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products are measured to calculate the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). researchgate.net For a newly synthesized compound, the experimentally determined values are expected to align closely with the theoretically calculated percentages, typically within a ±0.4% margin, to validate the proposed chemical structure. nih.gov

Theoretical Composition of this compound

The molecular formula for this compound is C₈H₅Cl₂NO. Based on this formula, the calculated elemental composition is presented below. This theoretical data serves as a benchmark for comparing results from experimental analysis.

| Element | Symbol | Calculated Percentage (%) |

|---|---|---|

| Carbon | C | 47.56 |

| Hydrogen | H | 2.50 |

| Nitrogen | N | 6.93 |

| Oxygen | O | 7.92 |

| Chlorine | Cl | 35.09 |

Analysis of a Dichloro-1,3-benzoxazole Derivative

Research into related structures provides insight into the characterization of this class of compounds. For instance, a study on the synthesis of novel 5,7-dichloro-1,3-benzoxazole derivatives reported the elemental analysis for the compound 2-(5,7-Dichloro-1,3-benzoxazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. researchgate.net The experimentally found values for Carbon, Hydrogen, and Nitrogen showed close agreement with the calculated values, confirming the successful synthesis and purity of the derivative. researchgate.net

The detailed findings for this derivative are summarized in the table below. researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 41.92 | 41.85 |

| Hydrogen | 2.56 | 2.54 |

| Nitrogen | 17.78 | 17.75 |

Chemical Reactivity and Derivatization of 2,5 Dichloro 7 Methyl 1,3 Benzoxazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring

The benzoxazole ring system is a fused heterocyclic structure, and its reactivity towards electrophilic and nucleophilic attack is influenced by the electron distribution within the rings. The benzene (B151609) part of the molecule is activated by the oxygen atom of the oxazole (B20620) ring and the methyl group, but deactivated by the chlorine atom at position 5. The oxazole ring itself has distinct reactive sites.

Nucleophilic Substitution: The C2 position of the benzoxazole ring is susceptible to nucleophilic attack, especially if a good leaving group is present. nih.gov While 2,5-dichloro-7-methyl-1,3-benzoxazole has a chlorine atom at the C2 position, which can act as a leaving group, the reactivity at this position is a key feature of benzoxazoles. nih.gov The synthesis of 2-substituted benzoxazoles often involves the reaction of 2-aminophenols with various reagents, highlighting the electrophilic nature of the C2 carbon in precursors. nih.gov

Reactions Involving Halogen Substituents (e.g., Nucleophilic Aromatic Substitution)

The two chlorine atoms in this compound are attached to the aromatic benzene ring and the C2 position of the oxazole ring, respectively. Their reactivity towards nucleophilic aromatic substitution (SNAr) differs.

The chlorine atom at the C2 position is generally more susceptible to nucleophilic displacement than the one on the benzene ring. This is due to the electronic nature of the benzoxazole ring system, which can stabilize the intermediate formed during the SNAr reaction.

In contrast, the chlorine atom at the C5 position on the benzene ring is less reactive towards SNAr. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups to activate the ring, which are not overwhelmingly present in this molecule. The methyl group at C7 has an electron-donating effect, which further disfavors nucleophilic attack at C5.

For similar heterocyclic systems like 2,4-dichloroquinazolines, regioselective SNAr reactions are well-documented, where one halogen is preferentially substituted over the other. nih.gov This selectivity is dictated by the electronic environment of the carbon atom to which the halogen is attached. nih.gov

Table 1: Predicted Reactivity of Halogen Substituents in this compound towards Nucleophilic Aromatic Substitution

| Position of Chlorine | Predicted Reactivity | Rationale |

| C2 | Higher | Electronically activated position within the oxazole ring, better stabilization of the Meisenheimer intermediate. |

| C5 | Lower | Attached to the benzene ring, deactivated by the adjacent chloro group and not strongly activated towards nucleophilic attack. |

Heterocyclic Ring Transformations and Rearrangements

Benzoxazole rings can undergo transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems. For instance, oxazoles can be converted into fused imidazoles through intramolecular ring transformations. rsc.org Such reactions often involve the opening of the oxazole ring followed by cyclization with a suitable nucleophile. rsc.org

Advanced Applications and Functional Materials Based on Substituted Benzoxazoles

Photophysical Properties and Fluorescent Applications

The inherent fluorescence of the benzoxazole (B165842) ring system has been extensively harnessed in the development of novel fluorophores. The emission characteristics of these compounds are highly sensitive to the nature and position of substituents on the benzoxazole core, as well as the surrounding environment.

Fluorescence Emission Characteristics of Benzoxazole Derivatives

Benzoxazole derivatives are known for their strong fluorescence, a property that is significantly influenced by the electronic nature of their substituents. Generally, 2-aryl substituted benzoxazoles exhibit higher fluorescence quantum yields compared to their 2-alkyl counterparts. niscpr.res.in This is attributed to the extended π-conjugation provided by the aryl group, which enhances the probability of radiative decay from the excited state.

The position and electronic nature of substituents on the benzoxazole ring play a crucial role in modulating the fluorescence emission. Electron-donating groups tend to cause a bathochromic (red) shift in the emission spectrum, while electron-withdrawing groups typically induce a hypsochromic (blue) shift. For a molecule like 2,5-Dichloro-7-methyl-1,3-benzoxazole, the chlorine atoms at the 2 and 5 positions act as electron-withdrawing groups, which would be expected to shift the fluorescence emission to shorter wavelengths compared to an unsubstituted benzoxazole. The methyl group at the 7-position, being weakly electron-donating, would have a lesser counteracting effect.

The following table illustrates the general trends in the photophysical properties of substituted benzoxazoles based on data for analogous compounds.

| Compound Structure | Substituent Effects | Typical Absorption Max (nm) | Typical Emission Max (nm) | Typical Quantum Yield (Φ) |

| 2-Phenylbenzoxazole | Aryl substitution enhances conjugation | ~320-340 | ~360-400 | High |

| 2-Methyl-5-chlorobenzoxazole | Alkyl group, electron-withdrawing Cl | ~290-310 | ~340-360 | Moderate |

| 2-(4-Methoxyphenyl)benzoxazole | Electron-donating methoxy (B1213986) group | ~330-350 | ~380-420 | High |

| 2,5-Dichlorobenzoxazole | Two electron-withdrawing Cl atoms | ~300-320 | ~350-370 | Moderate |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Benzoxazole Systems

A particularly fascinating photophysical phenomenon observed in certain benzoxazole derivatives, especially 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its analogs, is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole ring upon photoexcitation.

The ESIPT process leads to the formation of a transient keto-tautomer, which is energetically favored in the excited state. This tautomer then relaxes to the ground state via fluorescence, emitting light at a significantly longer wavelength than the normal emission from the enol form. This results in an unusually large Stokes shift, which is highly desirable for applications such as fluorescent probes and laser dyes, as it minimizes self-absorption.

The efficiency of the ESIPT process is sensitive to the electronic properties of the substituents on the benzoxazole ring and the surrounding solvent polarity. Halogenation of the benzoxazole core can influence the acidity of the phenolic proton and the basicity of the benzoxazole nitrogen, thereby modulating the ESIPT process. While specific studies on this compound are not available, it is plausible that the electron-withdrawing nature of the chlorine atoms could impact the energetics of the ESIPT photocycle.

Development of Benzoxazole-Terminated Liquid Crystals

The rigid, anisotropic structure of the benzoxazole moiety makes it an excellent mesogenic unit for the construction of liquid crystals (LCs). Benzoxazole-terminated LCs often exhibit desirable properties such as high birefringence and large dielectric anisotropy, which are crucial for applications in display technologies and photonics. mdpi.com

Influence of Substituents (e.g., Fluorination) on Mesomorphic Properties

The mesomorphic properties of benzoxazole-terminated liquid crystals, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures, are highly dependent on the nature and position of substituents. Halogenation, particularly fluorination, has been a widely employed strategy to tune these properties. mdpi.com

Lateral fluorine substitution can significantly lower the melting point and clearing point of benzoxazole LCs, often leading to a wider nematic phase range. mdpi.com This is attributed to the steric effect of the fluorine atom, which can disrupt intermolecular packing and reduce the stability of the crystalline phase. In contrast, chloro substituents, being larger than fluoro substituents, can have a more pronounced effect on molecular packing and may favor the formation of smectic phases.

The following table provides an illustrative comparison of the mesomorphic properties of hypothetical benzoxazole-terminated liquid crystals with different halogen substitutions.

| General Structure | R (Substituent) | Typical Mesophase Behavior | Effect on Transition Temperatures |

| -H | High melting point, often smectic phases | High melting and clearing points | |

| -F (lateral) | Lower melting point, wider nematic range | Decreased melting and clearing points | |

| -Cl (lateral) | May favor smectic phases, variable effect on transition temperatures | Can increase or decrease transition temperatures depending on position |

Electro-Optical Property Enhancement in Liquid Crystal Mixtures

Benzoxazole-terminated liquid crystals are often used as dopants in liquid crystal mixtures to enhance their electro-optical properties. The high birefringence (Δn) of many benzoxazole derivatives is a key attribute, as it allows for the fabrication of thinner display panels with faster response times. nih.gov

The dielectric anisotropy (Δε) of the liquid crystal mixture is another critical parameter that is influenced by the addition of benzoxazole-containing compounds. The strong dipole moment associated with the benzoxazole ring can contribute to a large dielectric anisotropy, which is essential for low-voltage switching in liquid crystal displays. Fluorination of the benzoxazole core can further enhance the dielectric anisotropy. nih.gov

Role of Benzoxazole Scaffolds in Material Science Development

The versatility of the benzoxazole scaffold extends beyond fluorescent dyes and liquid crystals into the broader field of material science. The unique combination of thermal stability, processability, and tunable electronic properties makes benzoxazole-based materials attractive for a variety of advanced applications.

Benzoxazole derivatives have been incorporated into the structure of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The electron-deficient nature of the benzoxazole ring can be exploited to create donor-acceptor architectures that facilitate charge separation and transport.

Furthermore, the benzoxazole moiety has been utilized as a key building block in the synthesis of covalent organic frameworks (COFs). These porous crystalline materials exhibit high thermal stability and permanent porosity, making them promising candidates for applications in gas storage, catalysis, and sensing. The incorporation of benzoxazole linkages into the COF structure can impart desirable photophysical properties, leading to the development of photoactive frameworks. nih.gov

In the realm of optoelectronics, benzoxazole-based materials have shown great promise. Their high fluorescence quantum yields and thermal stability make them suitable for use as emitters in organic light-emitting diodes (OLEDs). nih.gov Additionally, their nonlinear optical properties are being explored for applications in photonics and optical data storage. rsc.org

Future Research Directions in 2,5 Dichloro 7 Methyl 1,3 Benzoxazole Chemistry

Development of Novel and Green Synthetic Pathways for Complex Benzoxazole (B165842) Architectures

While traditional methods for benzoxazole synthesis are well-established, future research will increasingly prioritize the development of environmentally benign and efficient pathways. rsc.org The synthesis of complex molecules based on the 2,5-dichloro-7-methyl-1,3-benzoxazole core will benefit from the adoption of green chemistry principles, such as the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. orgchemres.orgjetir.org

Key future research avenues include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often higher yields compared to conventional methods. ingentaconnect.com Future studies should explore microwave-assisted condensation reactions to build the this compound core and its derivatives, optimizing parameters for maximum efficiency and minimal waste. nih.gov

Novel Catalytic Systems: Research into heterogeneous and reusable catalysts is crucial. This includes exploring nanocatalysts, solid acid catalysts, and ionic liquids that can facilitate the cyclization reactions needed to form the benzoxazole ring under milder conditions. nih.govacs.org For instance, adapting methods that use copper sulfate (B86663) in aqueous media or imidazolium (B1220033) chloride as a metal-free promoter could provide sustainable alternatives. orgchemres.orgmdpi.com

One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple bonds are formed in a single operation without isolating intermediates can significantly improve efficiency. Future work should aim to develop one-pot syntheses for complex benzoxazoles starting from simple precursors, thereby reducing solvent usage and purification steps. nih.gov

Table 1: Comparison of Green Synthetic Methodologies for Benzoxazole Synthesis

| Methodology | Catalyst/Promoter | Solvent | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Microwave Irradiation | Phenyliodoniumbis-trifluoroacetate (PIFA) | Ethanol (B145695) | Rapid reaction times, high yields. | jbarbiomed.com |

| PEG-bound Sulfonic Acid | PEG-SO₃H | Not specified | Efficient, facile synthesis. | arabjchem.org |

| Ultrasonic Irradiation | Copper Sulfate (CuSO₄) | Water, Glycerol | Use of green solvents, inexpensive catalyst. | orgchemres.org |

| Metal-Free Promotion | Imidazolium Chloride | DMA | Economical, avoids heavy metal contamination. | mdpi.com |

Advanced Spectroscopic and Crystallographic Investigations of Substituted Benzoxazoles

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is fundamental for designing new molecules with specific functions. While standard characterization techniques like ¹H-NMR, IR, and mass spectrometry are routine jetir.orgresearchgate.net, future investigations should employ more advanced methods.

Future research should focus on:

Single-Crystal X-ray Diffraction: Obtaining high-resolution crystal structures is paramount. This will allow for the precise determination of bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π–π stacking) in the solid state. nih.govnih.gov This data is invaluable for understanding crystal packing and its influence on material properties. nih.gov

Advanced NMR Spectroscopy: Techniques like 2D-NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Solid-state NMR could also be used to study the structure and dynamics of these compounds in the solid phase.

Combined Experimental and Computational Approaches: Integrating experimental data from X-ray crystallography with theoretical calculations, such as Density Functional Theory (DFT), can provide deeper insights. nih.govsemanticscholar.org This synergy allows for the validation of theoretical models and a more comprehensive understanding of molecular geometry and electronic structure. nih.gov

Table 2: Spectroscopic Data for Representative Benzoxazole Derivatives

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |

|---|---|---|---|

| 2-Phenyl-1,3-benzoxazole | 8.32, 7.79–7.86, 7.53–7.67, 7.36–7.44 | 163.1, 150.8, 142.2, 131.4, 128.9, 127.6, 127.2, 125.1, 124.6, 120.0, 110.6 | arabjchem.org |

| 2-(4-Chlorophenyl)-1,3-benzoxazole | 8.22, 7.77–7.84, 7.57–7.65, 7.52, 7.36–7.44 | 162.1, 150.8, 142.0, 137.8, 129.3, 128.9, 125.7, 125.4, 124.8, 120.1, 110.6 | arabjchem.org |

Deeper Theoretical Insights into Reactivity and Dynamics of Dichloro-Methyl-Benzoxazoles

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental efforts. researchgate.net For this compound, theoretical studies can elucidate the influence of the specific substitution pattern on its chemical reactivity and electronic properties.

Future theoretical research directions include:

Reactivity Descriptors: Using Conceptual DFT to calculate global and local reactivity descriptors (e.g., chemical potential, hardness, electrophilicity, and Fukui functions) can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This is crucial for planning synthetic modifications of the core structure.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental parameters that govern electronic transitions and chemical reactivity. nih.gov Calculating these values for this compound will provide insight into its stability and potential as an electronic material. A smaller HOMO-LUMO gap can indicate higher chemical reactivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of these molecules and their interactions with other molecules, such as solvents or biological macromolecules. This can be particularly useful in predicting how these compounds might behave in different environments.

Table 3: Calculated HOMO-LUMO Energy Gaps for Substituted Benzoxazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Indication | Reference |

|---|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.70 | -1.38 | 4.32 | Less reactive | nih.gov |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.46 | -1.66 | 3.80 | More reactive | nih.gov |

Exploration of Emerging Applications in Advanced Functional Materials

The unique electronic properties of the benzoxazole ring make it an attractive component for advanced functional materials. nih.gov The electron-withdrawing nature of the two chlorine atoms combined with the electron-donating methyl group in this compound could lead to interesting photophysical or electronic characteristics.

Future research should explore its potential in:

Organic Electronics: Benzoxazole derivatives have been investigated for use in organic electronics. nih.gov Future work could focus on synthesizing polymers or small molecules incorporating the this compound moiety for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The specific substituents can be used to tune the emission color, charge carrier mobility, and energy levels.

Fluorescent Probes and Sensors: The rigid, planar structure of the benzoxazole system often leads to fluorescence. Research could be directed towards developing sensors based on this scaffold for detecting specific ions or molecules. The interaction with an analyte could induce a change in the fluorescence properties (e.g., intensity or wavelength), enabling detection.

Coordination Chemistry: Benzoxazoles can act as ligands to form coordination complexes with various metals. globalresearchonline.net Investigating the coordination chemistry of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

Table 4: Potential Applications of Benzoxazole Derivatives in Functional Materials

| Application Area | Relevant Properties of Benzoxazole Core | Potential Role of 2,5-Dichloro-7-methyl Substitution | Reference(s) |

|---|---|---|---|

| Organic Electronics | High thermal stability, charge transport capabilities, fluorescence. | Tuning of HOMO/LUMO levels, influencing emission spectra and charge mobility. | nih.govresearchgate.net |

| Fluorescent Probes | Rigid planar structure, inherent fluorescence. | Modifying fluorescence quantum yield and sensitivity to specific analytes. | jetir.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dichloro-7-methyl-1,3-benzoxazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, a DMSO-mediated reflux of substituted hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) for 18 hours, followed by distillation and crystallization in water-ethanol mixtures, yields ~65% of the target compound. Key parameters include solvent polarity (DMSO enhances cyclization), reaction time, and purification via recrystallization . Alternative routes may employ ethanol as a solvent with glacial acetic acid as a catalyst for condensation reactions with aldehydes .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves bond angles (e.g., C10–C9–C3 = 113.4°) and dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings), critical for understanding steric effects . PubChem provides validated structural data (InChI key: AUVGGVBYFLRRQX-UHFFFAOYSA-N) for cross-referencing .

Q. What safety considerations and handling protocols are recommended for this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) under UN GHS Revision 8 recommend using personal protective equipment (PPE), avoiding inhalation/ingestion, and storing the compound in a cool, dry environment. Industrial-grade fume hoods and waste disposal protocols for halogenated organics are essential due to potential toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and electronic properties of this compound derivatives?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy in predicting thermochemical properties (e.g., atomization energies ±2.4 kcal/mol). DFT can model electrophilic substitution patterns at the 7-methyl position, guiding synthetic modifications . Pairing DFT with molecular electrostatic potential (MESP) maps identifies reactive sites for nucleophilic attacks .

Q. What experimental approaches resolve contradictions in reported biological activities of benzoxazole derivatives across different studies?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus vs. Candida albicans) require standardized assays (e.g., agar well diffusion) and controlled variables (e.g., solvent/DMSO concentration). Dose-response curves and minimum inhibitory concentration (MIC) validation minimize false positives. Cross-study comparisons must account for substituent effects (e.g., chloro vs. methoxy groups) .

Q. How do molecular docking studies contribute to understanding the interaction of this compound derivatives with biological targets?

- Methodological Answer : Docking software (e.g., AutoDock Vina) simulates ligand-receptor binding. For anticancer targets like topoisomerase II, the chloro-methyl moiety exhibits hydrophobic interactions with active-site residues (e.g., Lys454), while the benzoxazole core stabilizes π-π stacking with DNA base pairs. Binding affinity (ΔG) calculations validate selectivity over non-target proteins .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological profile of this compound-based compounds?

- Methodological Answer : Systematic substitution at positions 2, 5, and 7 with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups modulates bioactivity. In vitro cytotoxicity assays (e.g., MTT on HeLa cells) paired with logP measurements optimize lipophilicity. QSAR models correlate substituent Hammett constants (σ) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.